3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid
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Overview
Description
3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction of an aromatic compound using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The thiazole derivative is then coupled with the nitrophenyl compound using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.
Pathways Involved: The compound can inhibit key enzymes, leading to the disruption of metabolic processes in cells.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11N3O4S |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C16H11N3O4S/c20-15(21)11-4-1-5-12(7-11)17-16-18-14(9-24-16)10-3-2-6-13(8-10)19(22)23/h1-9H,(H,17,18)(H,20,21) |
InChI Key |
KYJUPOUIAXBNDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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